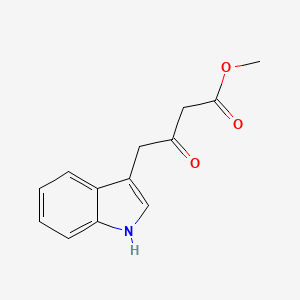
1-(Piperidin-4-yl)chinolin-2(1H)-on-Hydrochlorid
Übersicht
Beschreibung
“1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride” is a chemical compound with the molecular formula C14H17ClN2O . It has an average mass of 264.751 Da and a monoisotopic mass of 264.102936 Da .
Molecular Structure Analysis
The InChI code for “1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride” is InChI=1S/C14H16N2O/c17-14-12(10-5-7-15-8-6-10)9-11-3-1-2-4-13(11)16-14/h1-4,9-10,15H,5-8H2,(H,16,17) . The canonical SMILES structure is C1CNCCC1C2=CC3=CC=CC=C3NC2=O.Cl .
Physical And Chemical Properties Analysis
The molecular weight of “1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride” is 264.75 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass is 228.126263138 g/mol and its monoisotopic mass is 228.126263138 g/mol . The topological polar surface area is 41.1 Ų .
Wissenschaftliche Forschungsanwendungen
Antidiabetische Anwendungen
Piperidinderivate sind für ihre antidiabetischen Eigenschaften bekannt. Sie können bei der Synthese von Verbindungen wie Voglibose verwendet werden, einem Antidiabetikum. Aufgrund der strukturellen Ähnlichkeit könnte 1-(Piperidin-4-yl)chinolin-2(1H)-on-Hydrochlorid potenziell auf seine Wirksamkeit bei der Behandlung von Diabetes durch die Hemmung von Enzymen wie Alpha-Glucosidase untersucht werden .
Krebsforschung
Diese Derivate werden auch auf ihre Antikrebsaktivitäten untersucht. Sie können mit verschiedenen zellulären Signalwegen interagieren und könnten potenzielle Kandidaten für die Entwicklung neuer Chemotherapeutika sein .
Antimikrobielle und antifungale Wirkungen
Das Potenzial der Verbindung, gegen mikrobielle und fungale Infektionen zu wirken, könnte bedeutsam sein, wenn man das breite Spektrum der Piperidinderivate in diesen Bereichen betrachtet .
Entzündungshemmende Eigenschaften
Piperidinderivate sind dafür bekannt, entzündungshemmende Wirkungen zu zeigen, was This compound zu einem interessanten Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente machen könnte .
Alzheimer-Therapie
Verbindungen wie Donepezil, die Piperidinstrukturen enthalten, werden in der Alzheimer-Therapie eingesetzt. Die Erforschung von This compound könnte neue Behandlungsmöglichkeiten für neurodegenerative Erkrankungen aufdecken .
Antivirelle und antimalarielle Anwendungen
Angesichts der antiviralen und antimalariellen Aktivitäten von Piperidinderivaten könnte diese Verbindung auf ihre potenzielle Verwendung bei der Behandlung von Virusinfektionen und Malaria untersucht werden .
Analgetische Wirkungen
Die analgetischen Eigenschaften von Piperidinderivaten deuten darauf hin, dass This compound in der Schmerztherapieforschung nützlich sein könnte .
Antihypertensive und kardiovaskuläre Forschung
Die Forschung zu Herz-Kreislauf-Erkrankungen könnte von der Erforschung der antihypertensiven Wirkungen von Piperidinderivaten profitieren, was möglicherweise zu neuen Behandlungsmöglichkeiten für Bluthochdruck und verwandten Erkrankungen führt .
Safety and Hazards
In case of skin contact with “1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride”, it is recommended to remove any contaminated clothing and shoes and wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. In case of eye contact, hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing .
Eigenschaften
IUPAC Name |
1-piperidin-4-ylquinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c17-14-6-5-11-3-1-2-4-13(11)16(14)12-7-9-15-10-8-12;/h1-6,12,15H,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDMVIICYKKJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde](/img/structure/B1391677.png)
![3-[(2-Methylbenzyl)oxy]azetidine](/img/structure/B1391683.png)

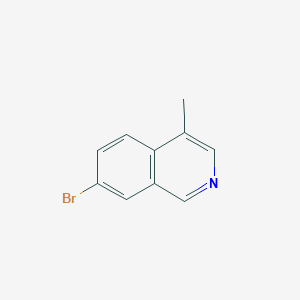
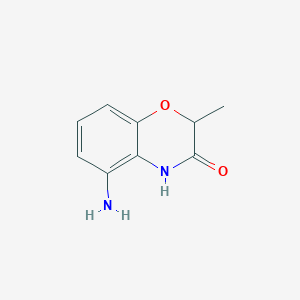
![3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391688.png)
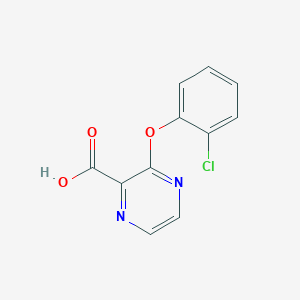
![4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1391690.png)
![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B1391692.png)
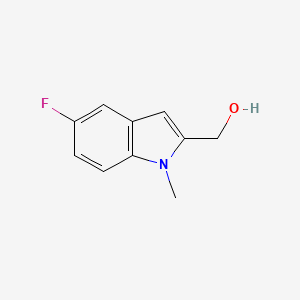

![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)
